4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile
Description
4-(Dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile is a nicotinonitrile derivative characterized by a complex heterocyclic framework. The core structure features a pyridine ring substituted at the 2-position with a pyrrole moiety bearing an oxyimino methyl group linked to a 4-nitrobenzyl group. The nitrobenzyl substituent contributes electron-withdrawing effects, which may modulate reactivity and biological activity.
Properties
IUPAC Name |
4-(dimethylamino)-2-[2-[(E)-(4-nitrophenyl)methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-24(2)19-9-10-22-20(18(19)12-21)25-11-3-4-17(25)13-23-29-14-15-5-7-16(8-6-15)26(27)28/h3-11,13H,14H2,1-2H3/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLJCIXINRCYER-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a pyrrole ring and a nicotinonitrile moiety, which are known for their diverse biological activities. The presence of the dimethylamino group and the nitrobenzyl substituent may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, particularly antimicrobial effects. The following sections summarize findings related to the biological activity of this compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine and pyrrole exhibit significant antimicrobial properties. For instance, pyridine alkaloids have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| Pyridine Derivative A | S. aureus | 0.0039 |
| Pyridine Derivative B | E. coli | 0.025 |
| 4-(dimethylamino)-2-[...] | TBD | TBD |
The biological activity of compounds similar to 4-(dimethylamino)-2-[...] often involves disruption of bacterial cell walls or interference with protein synthesis. The presence of the nitro group is particularly noteworthy as it can enhance the electron-withdrawing capacity, potentially increasing the compound's reactivity towards microbial targets.
Case Studies
Several studies have evaluated the efficacy of similar compounds in clinical settings:
- Study on Pyridine Derivatives : A study published in MDPI highlighted that certain pyridine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in structure could enhance activity against resistant strains .
- Antifungal Activity Assessment : Another study focused on the antifungal properties of related compounds, revealing significant activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM . This suggests potential applications in treating fungal infections.
- In Vivo Studies : Animal model studies have shown that compounds with similar structures can inhibit tumor growth and cell proliferation, indicating potential anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicotinonitrile derivatives are widely explored for their pharmacological and chemical properties. Below is a comparative analysis of structurally related compounds from the literature, focusing on substituents, synthesis, and bioactivity.
Structural and Functional Group Comparisons
Physicochemical Properties
- Electron Effects: The target’s dimethylamino group (electron-donating) contrasts with the nitrobenzyl group (electron-withdrawing), creating a polarized electronic profile. This duality is absent in simpler analogs like the methyl/ethoxy-substituted compound .
Q & A
Q. Advanced Research Focus
- Accelerated Stability Studies : Use HPLC-MS to detect degradation products after exposure to heat (40–60°C) or humidity (75% RH) .
- Photostability : UV-vis spectroscopy under ICH Q1B guidelines to assess nitro group sensitivity .
- Solid-State NMR : Monitor crystallinity changes impacting bioavailability .
How do structural analogs with modified pyrrole or nitrile groups compare in terms of electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
